molecular formula C19H15FN4O2S B2490421 N-(4-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 537667-84-8

N-(4-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2490421
CAS No.: 537667-84-8
M. Wt: 382.41
InChI Key: PLWNCBKWYOSYDN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C19H15FN4O2S and its molecular weight is 382.41. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c1-24-18(26)17-16(13-4-2-3-5-14(13)22-17)23-19(24)27-10-15(25)21-12-8-6-11(20)7-9-12/h2-9,22H,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWNCBKWYOSYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

N-(4-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic compound known for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a fluorophenyl group and a pyrimidoindole moiety, which are crucial for its biological activity. The molecular formula is C21H17FN4O2SC_{21}H_{17}FN_{4}O_{2}S with a molecular weight of approximately 425.5 g/mol. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
MCF71.88
A5490.74
HepG23.25

These values suggest that the compound has potent activity against breast and lung cancer cells, indicating its potential as an anticancer agent .

The proposed mechanism of action involves the induction of apoptosis in cancer cells. The compound appears to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. Additionally, molecular docking studies suggest that it may inhibit key enzymes involved in tumor progression and metastasis .

Inhibitory Effects on Enzymes

This compound has also been evaluated for its inhibitory effects on various enzymes:

Enzyme IC50 (µM)
Cholinesterase (AChE)10.4
Cholinesterase (BChE)7.7
COX-25.0

These results indicate that the compound may possess dual inhibitory activity against cholinesterases and cyclooxygenase enzymes, which are implicated in neurodegenerative diseases and inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on MCF7 Cell Line :
    • Researchers investigated the effect of this compound on MCF7 cells. Results showed significant inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways.
  • Synergistic Effects with Other Drugs :
    • A study explored the combination therapy of this compound with standard chemotherapeutics like doxorubicin. The findings suggested enhanced cytotoxicity in resistant cancer cell lines when used in conjunction with doxorubicin .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of N-(4-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide. The compound has shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

PathogenMIC (μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Pseudomonas aeruginosa0.75
Candida albicans0.30

These results indicate that the compound exhibits both bactericidal and fungicidal properties, making it a candidate for further development as an antimicrobial agent .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise as an antiviral agent. Data from cell line studies suggest that it inhibits viral replication at low concentrations. Effective concentrations (EC50) range from 0.20 to 0.35 μM in specific assays. This activity is believed to be linked to its structural components that facilitate interaction with viral proteins.

Case Studies

Several noteworthy case studies have been documented regarding the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A comparative study evaluated the effectiveness of this compound against standard antibiotics. The findings indicated that it outperformed several commonly used antibiotics in inhibiting resistant strains of bacteria.
  • Antiviral Mechanism Investigation : Another study focused on understanding the mechanism of action against viral pathogens. The findings suggested that the compound interferes with viral entry into host cells and disrupts replication processes.

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